Desmosterol-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

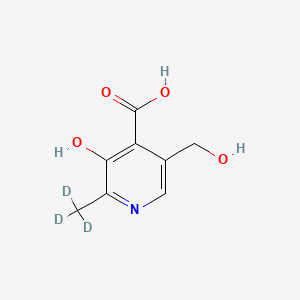

Desmosterol is a precursor of cholesterol synthesis. The enzyme 24-dehydrocholesterol reductase catalyzes this step . It lacks a double bond between C24 and C25, which is present in cholesterol .Molecular Structure Analysis

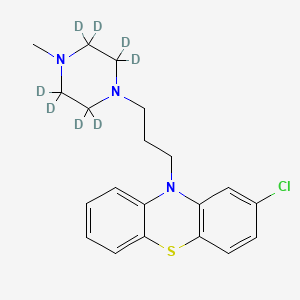

The molecular formula of Desmosterol-d6 is C27H38OD6 . The percent composition is C 83.01%, H 12.90%, O 4.10% .Chemical Reactions Analysis

Desmosterol-d6 is used as a substitute to desmosterol in hepatitis C virus (HCV) based viral assays to rescue replication . Desmosterol being a C27 sterol intermediate is implicated in the Alzheimer’s disease (AD) pathogenesis .Physical And Chemical Properties Analysis

Desmosterol-d6 is not hygroscopic and not light sensitive . The storage temperature is -20°C .Wissenschaftliche Forschungsanwendungen

Liquid Chromatography Multiple Reaction Monitoring (LC-MRM)

Desmosterol-d6 has been used as a deuterated standard in liquid chromatography multiple reaction monitoring (LC-MRM) . This application is crucial in the field of analytical chemistry for the detection and quantification of specific substances in complex mixtures .

High-Performance Liquid Chromatography/Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS)

Desmosterol-d6 serves as a deuterated standard in high-performance liquid chromatography/electrospray ionization tandem mass spectrometry (HPLC-ESI-MS) . This technique is widely used in the field of biochemistry for the analysis of biological samples .

Alzheimer’s Disease (AD) Research

Desmosterol-d6 is used for spiking brain tissue homogenate from Alzheimer’s disease (AD) for liquid chromatography-mass spectrometry (LC-MS) analysis . As a C27 sterol intermediate, Desmosterol is implicated in the Alzheimer’s disease (AD) pathogenesis .

Neurogenesis Research

Low levels of Desmosterol in the hippocampus directly impact progenitor cell differentiation into neurons . This makes Desmosterol-d6 a valuable tool in studying neurogenesis and understanding the mechanisms behind neuronal development .

Hepatitis C Virus (HCV) Assays

Desmosterol-d6 is used as a substitute to desmosterol in hepatitis C virus (HCV) based viral assays to rescue replication . This application is significant in virology research, particularly in the study of HCV replication mechanisms .

Inflammatory Signaling Research

Desmosterol is a liver X receptor (LXR) agonist and it regulates inflammatory signaling in macrophages . This makes Desmosterol-d6 a potential tool in studying the role of LXRs in inflammation and immune response .

Wirkmechanismus

Target of Action

Desmosterol-d6, a deuterium-labeled form of Desmosterol , primarily targets the 3-hydroxysterol 24-reductase (DHCR24) enzyme . This enzyme catalyzes the conversion of Desmosterol to cholesterol . Desmosterol also acts as a specific agonist of the nuclear receptor RORγ .

Mode of Action

Desmosterol-d6 interacts with its targets to modulate various biological processes. It inhibits the DHCR24 enzyme, thereby affecting the conversion of Desmosterol to cholesterol . As an agonist of RORγ, Desmosterol-d6 can elevate the expression of RORγ at mRNA and protein levels .

Biochemical Pathways

Desmosterol-d6 is involved in the Bloch pathway of cholesterol biosynthesis . It serves as the immediate precursor of cholesterol in this pathway . The compound plays a pivotal role in modulating core genes involved in oxidative stress and inflammatory response processes . It significantly down-regulates genes enrolled in the oxidative process and cholesterol homeostasis pathway .

Pharmacokinetics

Deuterium substitution in drug molecules, such as desmosterol-d6, has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

Desmosterol-d6 has several molecular and cellular effects. It decreases cellular reactive oxygen species (ROS) levels . In contrast, it remarkably upregulates key inflammatory genes, including IL-6, TNF-α, and IFN-γ . It also impacts progenitor cell differentiation into neurons .

Action Environment

The action of Desmosterol-d6 can be influenced by various environmental factors. For instance, the compound’s action may vary depending on the specific cellular environment. In the context of hepatitis C virus (HCV) based viral assays, Desmosterol-d6 is used as a substitute to desmosterol to rescue replication .

Zukünftige Richtungen

Desmosterol-d6 has been used as a deuterated standard in liquid chromatography multiple reaction monitoring (LC-MRM) and high-performance liquid chromatography/electrospray ionization tandem mass spectrometry (HPLC-ESI-MS) for spiking brain tissue homogenate from Alzheimer’s disease (AD) for liquid chromatography-mass spectrometry (LC-MS) analysis . It may be helpful in anti-oxidation treatment and immunotherapy in the future .

Eigenschaften

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)hept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9,19,21-25,28H,6,8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSXSVCZWQODGV-QSOBUISFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.